molecular formula C18H19N5O3 B12924345 9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide CAS No. 89459-49-4

9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide

Cat. No.: B12924345
CAS No.: 89459-49-4
M. Wt: 353.4 g/mol
InChI Key: XDQDEIIZJFPQEM-UHFFFAOYSA-N
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Description

9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide is a compound belonging to the class of acridine derivatives. Acridines are known for their broad range of pharmaceutical properties, including anticancer, antimicrobial, and antiviral activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide typically involves multiple steps. One common method includes the nitration of acridine derivatives followed by amination and carboxamidation. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups to the acridine core .

Scientific Research Applications

9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound also targets topoisomerase enzymes, which are crucial for DNA topology management, leading to the stabilization of the cleavable complex and ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA)
  • 9-amino-DACA
  • 5-F-9-amino-DACA

Uniqueness

9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide is unique due to the presence of both nitro and amino groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .

Properties

CAS No.

89459-49-4

Molecular Formula

C18H19N5O3

Molecular Weight

353.4 g/mol

IUPAC Name

9-amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide

InChI

InChI=1S/C18H19N5O3/c1-22(2)10-9-20-18(24)13-7-3-5-11-15(19)12-6-4-8-14(23(25)26)17(12)21-16(11)13/h3-8H,9-10H2,1-2H3,(H2,19,21)(H,20,24)

InChI Key

XDQDEIIZJFPQEM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC2=C(C3=C(C(=CC=C3)[N+](=O)[O-])N=C21)N

Origin of Product

United States

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